molecular formula C26H30N6O3 B6478218 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 847408-06-4

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6478218
CAS No.: 847408-06-4
M. Wt: 474.6 g/mol
InChI Key: XHARKOXPCDFUEL-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 4-methoxyphenyl-substituted piperazine moiety at the 8-position and a 2-methylbenzyl group at the 7-position. Its structure combines a purine core with two pharmacologically relevant substituents: the piperazine group, often associated with receptor binding (e.g., serotonin or dopamine receptors), and the 2-methylbenzyl moiety, which may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHARKOXPCDFUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107270
Record name 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847408-06-4
Record name 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847408-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features of the Target Compound

  • Core : Purine-2,6-dione (xanthine derivative).
  • 8-Position : (4-(4-Methoxyphenyl)piperazin-1-yl)methyl group.
  • 7-Position : 2-Methylbenzyl chain.
  • 3-Position : Methyl group.
  • Molecular Formula : C₂₆H₃₀N₆O₃ (calculated).

Comparison with Purine Dione Derivatives

Piperazine Substituent Variations
Compound Name Piperazine Substituent 7-Position Substituent Molecular Formula Hypothetical Bioactivity
Target Compound 4-(4-Methoxyphenyl) 2-Methylbenzyl C₂₆H₃₀N₆O₃ Enhanced serotonin receptor affinity due to methoxy group
8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6-dione () 4-Ethyl 3-Phenylpropyl C₂₄H₃₄N₆O₂ Potential dopamine receptor modulation; higher lipophilicity
1-Alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione () Unsubstituted piperazine Variable alkyl C₁₅H₂₀N₆O₂ Broader receptor promiscuity due to simpler piperazine

Key Findings :

  • The 4-methoxyphenyl group in the target compound likely improves selectivity for serotonin receptors over dopamine receptors compared to the ethyl-substituted analog in .
  • The 2-methylbenzyl substituent may reduce metabolic oxidation compared to the 3-phenylpropyl group in , enhancing half-life .
Benzyl Group Modifications
  • 2-Methylbenzyl (target) vs. 3-Phenylpropyl (): The shorter benzyl chain in the target compound may reduce steric hindrance, favoring binding to compact receptor pockets.

Comparison with Non-Purine Piperazine-Containing Compounds

Compound Name Core Structure Piperazine Substituent Hypothetical Activity
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () Spirodecane-2,4-dione 4-Phenyl Possible σ-receptor affinity
Target Compound Purine-2,6-dione 4-(4-Methoxyphenyl) Serotonin/dopamine receptor modulation

Key Findings :

  • The purine core in the target compound may confer better CNS penetration than the spirodecane system in due to smaller molecular weight .
  • The 4-methoxyphenyl group could offer stronger π-π stacking interactions in receptor binding compared to the unsubstituted phenyl group in .

Hypothetical Pharmacological Implications

  • Selectivity : The target compound’s substituents may balance affinity for 5-HT₁A/5-HT₂A receptors, similar to trazodone analogs but with improved metabolic stability.
  • Toxicity : The 2-methylbenzyl group could reduce hepatotoxicity risks compared to bulkier alkyl chains in analogs like .

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